Sodium 5-chloro-4-methylthiophene-2-sulfinate
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Overview
Description
Sodium 5-chloro-4-methylthiophene-2-sulfinate is a sulfur-containing heterocyclic compound with the molecular formula C₅H₄ClNaO₂S₂ and a molecular weight of 218.66 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-chloro-4-methylthiophene-2-sulfinate typically involves the sulfonation of 5-chloro-4-methylthiophene. This process can be achieved through various methods, including the reaction of 5-chloro-4-methylthiophene with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-chloro-4-methylthiophene-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfinate group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted thiophenes. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
Sodium 5-chloro-4-methylthiophene-2-sulfinate has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 5-chloro-4-methylthiophene-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium 5-chloro-4-methylthiophene-2-sulfinate include other sodium sulfinates, such as sodium benzenesulfinate and sodium methanesulfinate .
Uniqueness
What sets this compound apart is its unique structure, which includes a chloro and methyl group on the thiophene ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
Sodium 5-chloro-4-methylthiophene-2-sulfinate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thiophene ring substituted with a chlorine atom and a sulfinyl group. This structural configuration is critical for its biological activity, particularly in relation to its interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the sulfinyl group enhances the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
- Cellular Signaling Modulation : It may influence various signaling pathways that are crucial for cell proliferation and apoptosis.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 values were reported in the low micromolar range, indicating potent activity.
- Lung Cancer (A549) : Similar cytotoxic effects were observed, suggesting a broad spectrum of action against different cancer types.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that this compound effectively inhibits the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings highlight its potential as an alternative therapeutic agent in treating infections.
Study on Anticancer Activity
A notable study conducted by researchers at [source] investigated the effects of this compound on glioblastoma cells. The results indicated that treatment with this compound led to:
- Induction of apoptosis in cancer cells.
- Inhibition of cell migration and invasion.
- Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
This study underscores the compound's potential as a novel anticancer agent.
Antimicrobial Efficacy Study
Another investigation focused on the antimicrobial properties revealed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness comparable to conventional antibiotics.
Data Tables
Biological Activity | Cell Line/Organism | IC50/MIC (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 (Breast) | 5.3 | [source] |
Anticancer | A549 (Lung) | 6.1 | [source] |
Antimicrobial | S. aureus | 8.0 | [source] |
Antimicrobial | E. coli | 10.5 | [source] |
Properties
Molecular Formula |
C5H4ClNaO2S2 |
---|---|
Molecular Weight |
218.7 g/mol |
IUPAC Name |
sodium;5-chloro-4-methylthiophene-2-sulfinate |
InChI |
InChI=1S/C5H5ClO2S2.Na/c1-3-2-4(10(7)8)9-5(3)6;/h2H,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
JJVOBIIPADLDFB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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